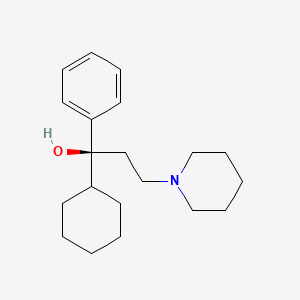
(s)-Trihexyphenidyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Trihexyphenidyl is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is known for its ability to alleviate muscle stiffness, tremors, and spasms by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trihexyphenidyl typically involves the reaction of 1-cyclohexyl-1-phenyl-3-piperidinopropanol with hydrochloric acid. The process includes several steps:
Formation of 1-cyclohexyl-1-phenyl-3-piperidinopropanol: This is achieved through the reaction of cyclohexylmagnesium bromide with 1-phenyl-3-piperidinopropanone.
Conversion to this compound: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: (S)-Trihexyphenidyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-Trihexyphenidyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic agents and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in muscle movement and coordination.
Medicine: Investigated for its potential in treating other neurological disorders beyond Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
(S)-Trihexyphenidyl exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to decreased muscle stiffness, tremors, and spasms. The compound primarily targets the M1 muscarinic receptor subtype, which is involved in the regulation of motor control.
Comparison with Similar Compounds
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Biperiden: A similar compound with anticholinergic properties used for the same indications.
Procyclidine: An anticholinergic drug used to manage Parkinsonian symptoms.
Uniqueness of (S)-Trihexyphenidyl: this compound is unique in its specific targeting of the M1 muscarinic receptor subtype, which provides a more focused mechanism of action compared to other anticholinergic agents. This specificity may result in fewer side effects and improved therapeutic outcomes for patients.
Properties
CAS No. |
40520-24-9 |
|---|---|
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(1S)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m1/s1 |
InChI Key |
HWHLPVGTWGOCJO-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@](CCN2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















